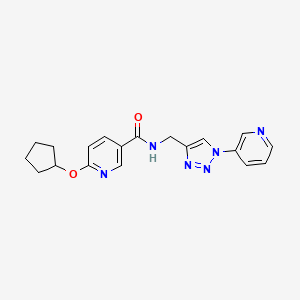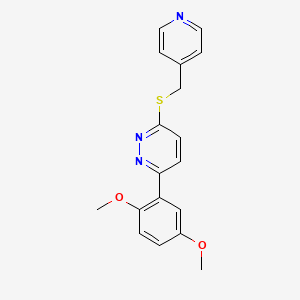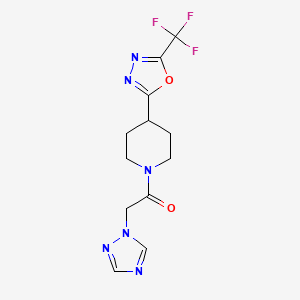
2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H13F3N6O2 and its molecular weight is 330.271. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Scientific studies have elaborated on the synthesis and detailed spectroscopic characterization of compounds similar to 2-(1H-1,2,4-triazol-1-yl)-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone, emphasizing click chemistry approaches, crystal structure analysis, and thermal stability assessments. These methodologies facilitate understanding the compound's structural integrity and properties, essential for further application in biological or material science research (Govindhan et al., 2017).
Biological Activities
Several studies have focused on investigating the biological activities of compounds bearing structural similarities to this compound. These include exploring their potential as antimicrobial, antifungal, and anticancer agents. For instance, novel derivatives have been synthesized and evaluated for their fungicidal activities, showcasing moderate to excellent inhibition against specific pathogens (Mao et al., 2013). Additionally, compounds have been found to exhibit strong antimicrobial activity, indicating their potential in developing new therapeutic agents (Krolenko et al., 2016).
Antimicrobial Activity and Molecular Docking Studies
The antimicrobial efficacy of structurally related compounds has been further substantiated through molecular docking studies. These investigations aim to understand the interaction mechanisms between the synthesized molecules and specific proteins or enzymes, offering insights into their potential mechanism of action against microbial pathogens. Such studies not only provide a foundation for the antimicrobial properties of these compounds but also facilitate the development of more effective and targeted antimicrobial agents (Vankadari et al., 2013).
Corrosion Inhibition
Research has also delved into the corrosion inhibitive properties of piperidine derivatives, closely related to the chemical structure , on various metals in corrosive environments. These studies are crucial in materials science, aiming to enhance the longevity and durability of metals by mitigating corrosion through chemical means. The findings from such research have implications for industries where metal preservation is critical (Xavier & Nallaiyan, 2011).
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O2/c13-12(14,15)11-19-18-10(23-11)8-1-3-20(4-2-8)9(22)5-21-7-16-6-17-21/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQISITXYBWHSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
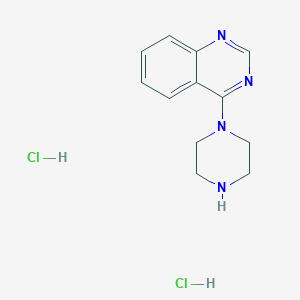
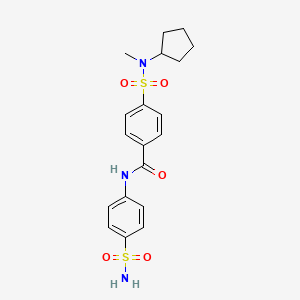
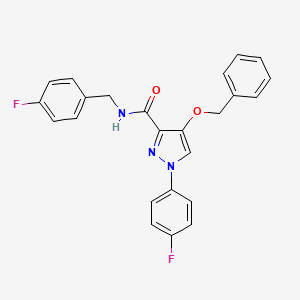
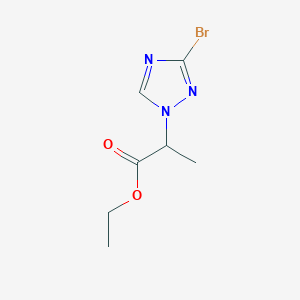
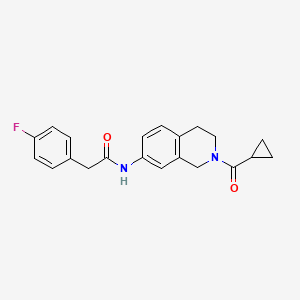


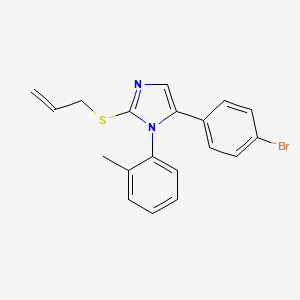
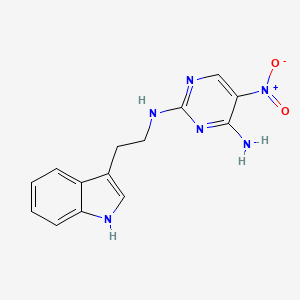
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![6-(2,5-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531748.png)
